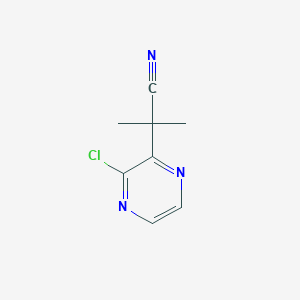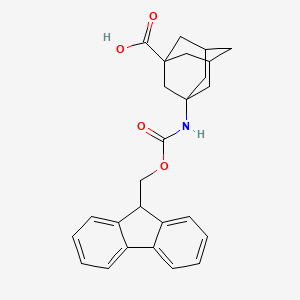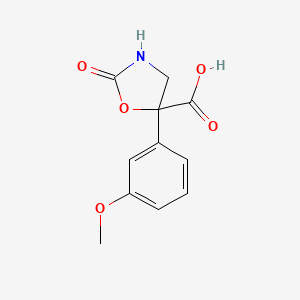
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide, commonly known as MNQO, is a synthetic compound that has been widely used in scientific research. MNQO belongs to the class of quinazoline-based compounds and has been found to exhibit potent anticancer activity.
Applications De Recherche Scientifique
Antioxidant Properties
The compound exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Specifically, it contributes to scavenging free radicals. Researchers have investigated its abilities in scavenging the 2,2’-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+), 2,2’-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical. The introduction of protecting groups to the free hydroxyl groups of the compound affects its reducing abilities. Notably, the hydroxyl group at the olefin position significantly impacts its antioxidant activity, emphasizing the role of the unstable enol structure in the compound’s efficacy .
Potential NMDA and Cholecystokinin Antagonists
Studies have characterized derivatives of this compound as potential NMDA (N-methyl-D-aspartate) and cholecystokinin antagonists. These receptors play essential roles in neurotransmission and neuromodulation. Investigating the compound’s interaction with these receptors may lead to novel therapeutic approaches for neurological disorders .
Anticonvulsant Effects
Novel derivatives of this compound have been synthesized and evaluated for their anticonvulsant effects. Researchers used various models of experimental epilepsy to assess their efficacy. Understanding their impact on seizure activity could contribute to the development of antiepileptic drugs .
Mécanisme D'action
Target of Action
Similar compounds have been shown to have anticonvulsant effects, suggesting that they may interact with targets involved in neuronal signaling .
Mode of Action
It is suggested that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential anticonvulsant effects, it may be involved in modulating neuronal signaling pathways .
Result of Action
Its potential anticonvulsant effects suggest that it may modulate neuronal activity, potentially reducing the occurrence of seizures .
Propriétés
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O6/c1-13-9-16(26-14(2)24-21-6-4-3-5-19(21)23(26)30)7-8-20(13)25-22(29)15-10-17(27(31)32)12-18(11-15)28(33)34/h3-12H,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUJRDOLFBICDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)
![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)
![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2467791.png)



![6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2467802.png)
![2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]propanamide](/img/structure/B2467803.png)

![N-(sec-butyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2467805.png)
![methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2467806.png)